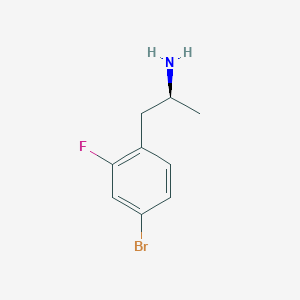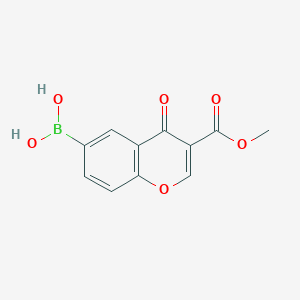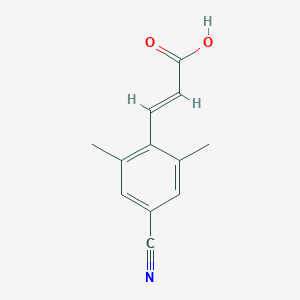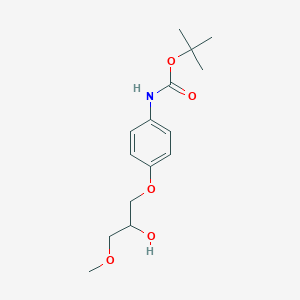
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the chloromethyl group: This step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Formation of the pyridin-2-ylmethylene group: This can be achieved through a condensation reaction between the isoxazole derivative and pyridine-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, or other desired characteristics.
作用機序
The mechanism of action of (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Chloromethyl compounds: Compounds containing chloromethyl groups attached to different core structures.
Uniqueness
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC名 |
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2/b8-5+ |
InChIキー |
GNBAXRVRVCMWTJ-VMPITWQZSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C/2\C(=NOC2=O)CCl |
正規SMILES |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756882.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)

![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)



![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)


